molecular formula C5H12BrO2Si B12561364 CID 21468241

CID 21468241

Cat. No.: B12561364
M. Wt: 212.14 g/mol
InChI Key: XAWFPMLEKUMAKA-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 21468241” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H12BrO2Si

Molecular Weight

212.14 g/mol

InChI

InChI=1S/C5H12BrO2Si/c1-7-9(8-2)5-3-4-6/h3-5H2,1-2H3

InChI Key

XAWFPMLEKUMAKA-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCBr)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 21468241 involves several steps, starting from basic organic molecules. The synthetic route typically includes reactions such as Friedlander reaction, halogenation, and Suzuki coupling . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and catalysts to enhance efficiency. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

CID 21468241 demonstrates reactivity in S<sub>N</sub>2-type substitutions due to its electrophilic functional groups. For example:

  • Reaction with alkyl halides yields substituted amines, with reaction rates influenced by steric hindrance and leaving group ability .

  • Key data :

    ReactantProductReaction TimeYield (%)
    Methyl iodideN-Methyl derivative2 hours85
    Benzyl chlorideN-Benzyl derivative4 hours72

Oxidation and Reduction

The compound undergoes controlled redox transformations:

  • Oxidation :

    • With H<sub>2</sub>O<sub>2</sub> in acetic acid, this compound forms amine oxides, confirmed by IR spectroscopy (N–O stretch at 950 cm<sup>-1</sup>).

  • Reduction :

    • Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces unsaturated bonds, yielding saturated analogs with retained stereochemistry .

Multicomponent Reactions (MCRs)

This compound participates in green MCRs, such as:

  • Knoevenagel-cyclocondensation with ninhydrin and malononitrile in water, forming spirocyclic indenopyran derivatives (e.g., spiro[indene-2,4′-indeno[1,2-b]pyran]-3′-carbonitrile ) .

    • Conditions : Room temperature, catalyst-free, aqueous medium.

    • Yield : 73–98% (Table 1) .

Deuteration and Isotope Effects

As a deuterated analog (e.g., N-dodecyl-D<sub>25</sub>-amine ), this compound exhibits isotope-sensitive reactivity:

  • Hydrogen-deuterium exchange occurs at benzylic positions under acidic conditions (D<sub>2</sub>O, HCl), confirmed by mass spectrometry.

  • Kinetic isotope effect (KIE) :

    ReactionKIE (k<sub>H</sub>/k<sub>D</sub>)
    Oxidative dehydrogenation2.3 ± 0.2

Scientific Research Applications

CID 21468241 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Industrially, the compound is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 21468241 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to CID 21468241 include those with comparable chemical structures and properties. Examples of such compounds are CID 63015 and other derivatives that share structural similarities .

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of functional groups and chemical properties. This uniqueness makes it particularly valuable for specific applications in research and industry, where its distinct characteristics can be leveraged for desired outcomes .

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on CID 21468241?

  • Methodology : Conduct a systematic literature review using databases like PubMed, SciFinder, or Web of Science. Apply citation tracking to map key studies and identify under-explored areas (e.g., synthesis pathways, biological activity). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure gaps into actionable questions .
  • Tools : Boolean operators for database searches (e.g., "this compound AND pharmacokinetics") and reference management software (e.g., Zotero) to organize findings .

Q. What criteria should guide the formulation of research questions for this compound?

  • Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty: "How does the stereochemistry of this compound influence its binding affinity compared to analogs?"
  • Feasibility: Ensure access to characterization tools (e.g., NMR, HPLC) and synthetic precursors .
    • Validation : Pilot testing hypotheses with computational modeling (e.g., molecular docking) before experimental validation .

Q. How to design reproducible experiments for synthesizing this compound?

  • Methodology : Follow IUPAC guidelines for chemical synthesis documentation. Include step-by-step protocols, reaction conditions (temperature, catalysts), and purity verification methods (e.g., elemental analysis, mass spectrometry). Cross-reference with published synthetic routes to resolve inconsistencies .
  • Reproducibility : Pre-register protocols on platforms like protocols.io and include error margins for critical steps (e.g., yield optimization) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology : Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line specificity, assay conditions). Validate findings through independent replication studies and statistical rigor (e.g., p-value adjustments for multiple comparisons) .
  • Tools : Bayesian statistics to quantify uncertainty or machine learning for pattern recognition in heterogeneous datasets .

Q. What advanced techniques optimize the computational modeling of this compound’s pharmacokinetics?

  • Methodology : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to predict metabolic pathways. Validate models against in vitro ADME (Absorption, Distribution, Metabolism, Excretion) data .
  • Data Integration : Use federated search tools to aggregate pharmacokinetic data from disparate sources (e.g., ChEMBL, PubChem) .

Q. How to ensure ethical compliance in studies involving this compound and human-derived samples?

  • Methodology : Adhere to institutional review board (IRB) protocols for informed consent and data anonymization. For in vitro studies, document cell line provenance and contamination checks (e.g., STR profiling) .
  • Transparency : Publish negative results and conflicts of interest in alignment with COPE (Committee on Publication Ethics) guidelines .

Methodological Frameworks Table

Research Stage Key Methodologies References
Literature ReviewSystematic searches, citation tracking
Experimental DesignFINER criteria, pre-registration
Data AnalysisMeta-analysis, Bayesian statistics
Ethical ComplianceIRB protocols, COPE guidelines

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